![molecular formula C19H18N2O3 B13890692 Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-methoxypyridine-3-carbaldehyde with ethyl 2-aminobenzoate under acidic conditions to form the quinoline core. This is followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of catalysts such as zinc triflate (Zn(OTf)2) under microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free reaction conditions to minimize waste and improve yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are also applied to make the process more sustainable .
化学反应分析
Types of Reactions
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding quinoline-2-carboxylate alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: NBS, NCS, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxylate alcohol.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to variations in their biological activities.
6-Methoxypyridine derivatives: Compounds with the 6-methoxypyridine moiety exhibit similar chemical reactivity and potential biological activities.
Uniqueness
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is unique due to the combination of the quinoline core and the 6-methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)17-11-14(15-6-4-5-7-16(15)21-17)10-13-8-9-18(23-2)20-12-13/h4-9,11-12H,3,10H2,1-2H3 |
InChI 键 |
JGGWEBZMGLLHKJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)CC3=CN=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
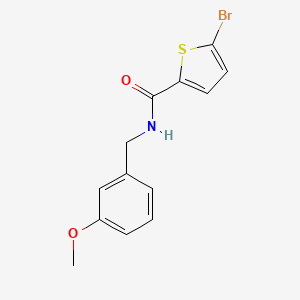
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
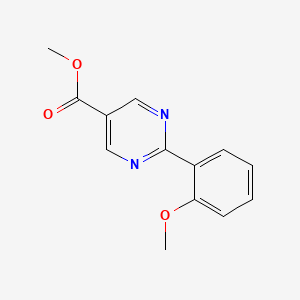


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
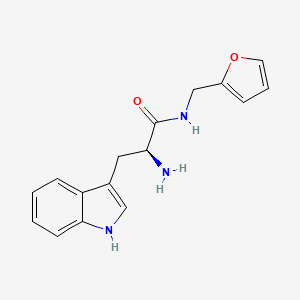
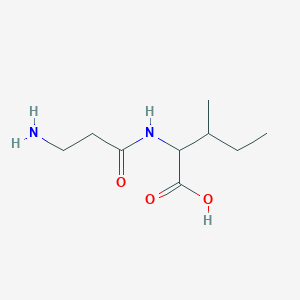
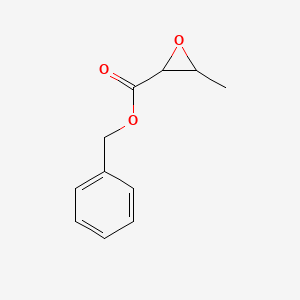
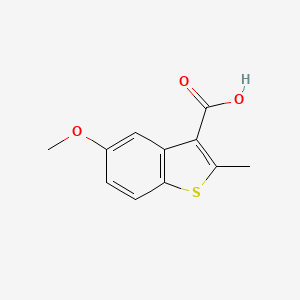
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

